2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly functionalized oxane (pyranose) derivative featuring a 3,5-dimethyl-1-adamantylamine moiety. Its structure comprises two oxane rings connected via an ether linkage, with one ring substituted by a hydroxymethyl group and the other bearing the adamantylamine group.
Properties
Molecular Formula |
C24H41NO10 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3 |
InChI Key |
IDHWSQNFOHZVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The adamantyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols.
Scientific Research Applications
2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Mechanism of Action
The mechanism of action for 2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, potentially inhibiting or modifying their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a class of polyhydroxy oxane derivatives, which are structurally related to carbohydrates and glycosides. Key structural comparisons include:
Key Observations :
- The adamantyl group in the target compound distinguishes it from most analogues, which typically feature aromatic or aliphatic substituents (e.g., chromenylium in CID 74976930 or hexyl groups in ). This group may improve blood-brain barrier penetration or binding to hydrophobic pockets in proteins .
- Compared to antimalarial Compound 1 (), the target compound’s adamantyl group could enhance metabolic stability but may reduce aqueous solubility.
Physicochemical Properties
Collision cross-section (CCS) data from and provide insights into molecular size and shape:
The target compound’s hydroxymethyl and adamantyl groups likely balance polarity and lipophilicity, contrasting with purely polar analogues like 2-(hydroxymethyl)-6-{[4,5,6-trihydroxyoxan-3-yl]oxy}oxane-3,4,5-triol (), which lacks hydrophobic substituents.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its intricate structure which includes multiple hydroxyl groups and an adamantyl moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and decreased blood glucose levels, making it a candidate for diabetes treatment .
- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Therapeutic Applications
- Diabetes Management : Due to its potential as a DPP-IV inhibitor, this compound may be useful in managing type 2 diabetes.
- Antimicrobial Treatments : Its structural similarities to known antimicrobial agents indicate potential applications in treating infections.
Case Study 1: DPP-IV Inhibition
A study evaluating the DPP-IV inhibitory effects of structurally related compounds found that certain derivatives exhibited significant inhibition in vitro. The tested compounds showed promising results in lowering glucose levels in diabetic animal models, indicating that the compound could be effective in diabetes management .
Case Study 2: Antimicrobial Activity
Research on related compounds revealed notable antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against resistant strains .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
